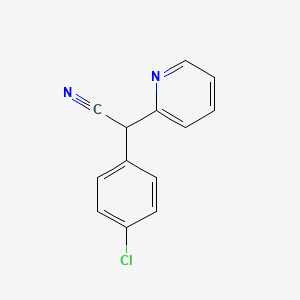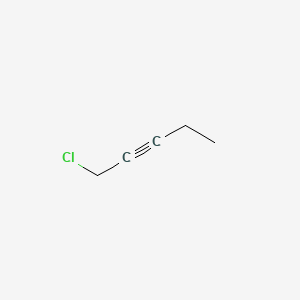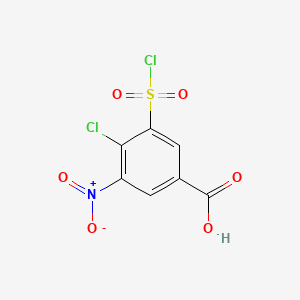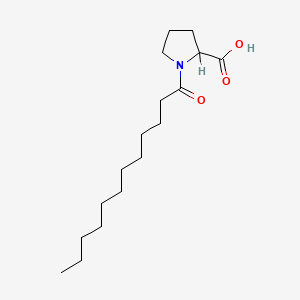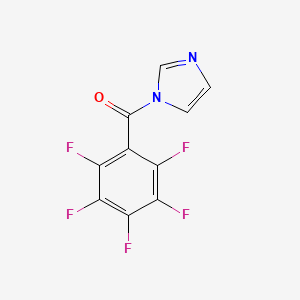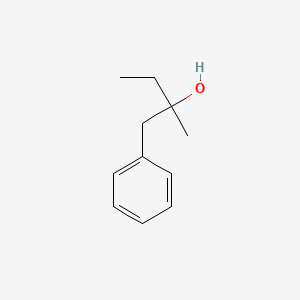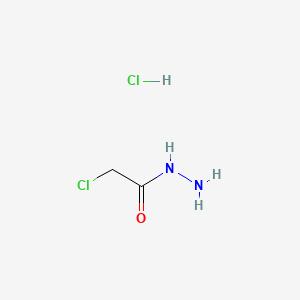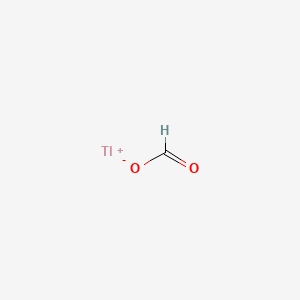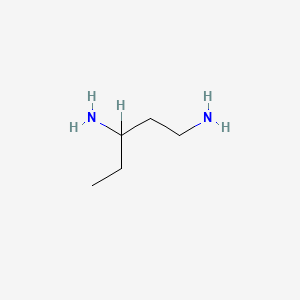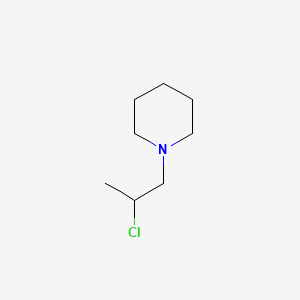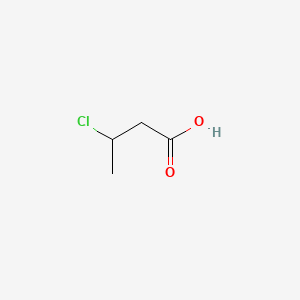![molecular formula C7H13N B1584311 Octahydrocyclopenta[c]pyrrole CAS No. 5661-03-0](/img/structure/B1584311.png)
Octahydrocyclopenta[c]pyrrole
概要
説明
Octahydrocyclopenta[c]pyrrole is an organic compound with the molecular formula C7H13N . It is a heterocyclic compound containing a five-membered ring fused with a nitrogen-containing ring. This compound is also known as 3-azabicyclo[3.3.0]octane . It is a significant intermediate in the synthesis of various biologically active compounds, including pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing octahydrocyclopenta[c]pyrrole involves the hydrogenation of 1,2-dicyanocyclo-1-pentene . This process typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions . Another method involves the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of an intermediate cyclic amide or imide .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production . The use of robust catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
Octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imides, amides.
Reduction: Amines.
Substitution: N-substituted derivatives.
科学的研究の応用
Octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
作用機序
The mechanism of action of octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as protease-activated receptor 1 (PAR1) antagonists, which play a role in preventing thrombotic cardiovascular events . The compound’s structure allows it to bind to the active site of the receptor, inhibiting its activity and thereby exerting its therapeutic effects .
類似化合物との比較
Octahydrocyclopenta[c]pyrrole can be compared with other similar heterocyclic compounds:
- Cyclo8pyrrole : This compound is an expanded porphyrin with strong supramolecular complex-forming abilities. It is structurally similar to this compound but has different electronic properties and applications.
Pyrrole: Unlike this compound, pyrrole is an aromatic five-membered ring with one nitrogen atom.
Pyridine: Pyridine is a six-membered aromatic ring with one nitrogen atom.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various biologically active molecules. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in scientific research and industrial applications.
特性
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972049 | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-03-0 | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5661-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrocyclopenta(c)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydrocyclopenta[c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes octahydrocyclopenta[c]pyrrole interesting for drug development?
A: Research suggests that this compound derivatives can act as triple reuptake inhibitors (TRIs), meaning they can simultaneously inhibit the reuptake of serotonin, norepinephrine, and dopamine in the brain. [] This makes them potentially valuable for treating conditions like depression, as current TRIs often show limited efficacy or unwanted side effects. []
Q2: Besides its potential as a TRI, are there other applications of this compound in medicinal chemistry?
A: Yes, research has also explored the use of this compound derivatives as potential antibacterial and antitubercular agents. [] Specifically, these compounds have demonstrated promising in vitro activity against Mycobacterium tuberculosis and various drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). []
Q3: How do these this compound-based antimicrobials work?
A: Studies suggest that the hydroxyl group in the this compound ring plays a crucial role in the antimicrobial activity. Docking studies indicate that this hydroxyl group interacts with a specific hydrophobic pocket in the bacterial ribosome, similar to the mechanism of action of linezolid, a known oxazolidinone antibiotic. [] This interaction inhibits bacterial protein synthesis, ultimately leading to bacterial death.
Q4: What are the implications of this compound's structure for its activity and potential as a drug?
A: The structure of this compound, particularly the presence of chiral centers, allows for the synthesis of various stereoisomers. This is crucial because different stereoisomers can exhibit distinct biological activities. For instance, in the development of oxazolidinone antimicrobial agents, researchers observed variations in potency against M. tuberculosis depending on the stereochemistry of the hydroxyl group in the this compound moiety. [] Understanding the structure-activity relationship is vital for optimizing the desired pharmacological properties and minimizing potential side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




